5-(Aminomethyl)-3-ethyloctan-4-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H25NO |
|---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
5-(aminomethyl)-3-ethyloctan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-4-7-10(8-12)11(13)9(5-2)6-3/h9-11,13H,4-8,12H2,1-3H3 |
InChI Key |
VPJYWDQJVGUAET-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C(C(CC)CC)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Aminomethyl 3 Ethyloctan 4 Ol
Retrosynthetic Strategies and Disconnection Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(Aminomethyl)-3-ethyloctan-4-ol, several key disconnections can be considered.
Analysis of Key Disconnections (e.g., C-N, C-O, C-C bond formation)
The primary bonds to consider for disconnection in this compound are the C-N, C-O, and various C-C bonds. Each disconnection suggests a different forward synthetic strategy.
C-N Bond Disconnection: This is a common and often straightforward approach. Disconnecting the C5-CH₂NH₂ bond leads to a key intermediate, a protected hydroxynitrile or a related carboxylic acid derivative, and a source of ammonia (B1221849) or a protected aminomethyl group. This strategy simplifies the synthesis to the construction of a chiral alcohol with a one-carbon extension at the C5 position.
C-O Bond Disconnection: While less common for amino alcohols, a C-O disconnection at the C4-OH bond could be envisaged. This would involve the stereoselective reduction of a corresponding ketone. The synthesis would then focus on the preparation of the amino ketone precursor.
C-C Bond Disconnections: Several C-C bonds can be targeted for disconnection, offering multiple pathways.
Disconnection at C4-C5: This is a highly strategic disconnection as it breaks the molecule into two fragments of similar complexity. This could involve an aldol-type reaction or the addition of an organometallic reagent to an aldehyde.
Disconnection at C3-C4: This disconnection simplifies the synthesis to the coupling of a propyl fragment and a larger fragment containing the amino alcohol moiety. This could be achieved through a Grignard reaction or a related organometallic addition.
Disconnection at C2-C3: This would involve the addition of an ethyl group to a suitable precursor, for instance, via an α-alkylation of a ketone or a related carbonyl compound.
Stereochemical Control Points and Chirality Management
This compound possesses two stereocenters at C3 and C4. The relative and absolute stereochemistry of these centers must be carefully controlled during the synthesis. The chosen synthetic strategy must incorporate methods for stereoselective bond formation.
The key challenges in chirality management include:
Diastereoselective Control: Ensuring the correct relative stereochemistry between the ethyl group at C3 and the hydroxyl group at C4.
Enantioselective Control: Establishing the desired absolute configuration at both stereocenters.
Total Synthesis Pathways
Based on the retrosynthetic analysis, several total synthesis pathways can be proposed. These pathways would aim to address the challenges of both carbon skeleton construction and stereochemical control.
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of a specific stereoisomer of this compound necessitates the use of stereoselective and enantioselective methods. acs.org
Asymmetric catalysis offers an efficient way to create chiral centers with high enantioselectivity. diva-portal.org For instance, an asymmetric aldol (B89426) reaction could be employed to form the C4-C5 bond, establishing the stereochemistry at C4. Subsequent stereoselective reduction of a ketone or another carbonyl group at C3 could then set the stereocenter at this position.
Another approach could involve an asymmetric Michael addition. For example, a Michael addition of a nucleophile to an α,β-unsaturated ketone could be used to set the stereocenter at C3, followed by further functional group manipulations to introduce the hydroxyl and aminomethyl groups.
Chiral auxiliaries are temporary chiral groups that can be attached to a substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary can be removed.
Biocatalytic Approaches to Stereocontrol and Enantiopure Production
The production of single-enantiomer drug intermediates is of paramount importance in the pharmaceutical industry, as chirality is a critical factor in the efficacy and safety of many drugs. nih.govnih.gov Biocatalytic methods, employing enzymes for chemical transformations, offer significant advantages over traditional chemical synthesis, including high enantioselectivity and regioselectivity under mild reaction conditions. nih.gov For the synthesis of vicinal amino alcohols like this compound, biocatalysis presents powerful solutions for controlling the stereochemistry at its chiral centers.
Recent advancements in biocatalysis, driven by protein engineering and extensive screening, have expanded the toolkit for creating chiral molecules. rsc.org Key enzymatic strategies applicable to the synthesis of enantiopure amino alcohols include the use of transaminases, kinetic resolution, dynamic kinetic resolution, and the stereoselective reduction of keto-groups. rsc.org
Enzymatic Strategies for Stereocontrol:
| Enzyme Class | Synthetic Strategy | Application to Target Synthesis |
| Transaminases (TAs) | Asymmetric synthesis from a prochiral ketone | A suitable keto-precursor could be aminated with high enantioselectivity to install the chiral amine center. |
| Ketoreductases (KREDs) | Asymmetric reduction of a prochiral ketone | Reduction of a ketone to establish the stereochemistry of the hydroxyl group. Can be paired with transaminases in a chemoenzymatic cascade. |
| Lipases/Proteases | (Dynamic) Kinetic Resolution | Selective acylation of one enantiomer of a racemic amino alcohol, allowing for the separation of enantiomers. |
| Amine Dehydrogenases (AmDH) | Reductive amination of a ketone | Direct conversion of a ketone precursor to the corresponding amine, generating the chiral center at the amino group. |
These biocatalytic processes are often more economically and environmentally sound, avoiding the harsh conditions and heavy metal catalysts sometimes used in traditional chemistry. nih.gov The development of bespoke enzymes through directed evolution can further enhance activity, selectivity, and stability for specific, bulky substrates. nih.gov
Regioselective Functionalization Strategies
Regioselectivity, the control over the site of chemical reactivity in a molecule with multiple functional groups, is a significant challenge in the synthesis of complex molecules like this compound. Strategies to achieve regioselectivity often involve the use of directing groups or catalysts that favor reaction at one particular site over others.
In the context of the target molecule's scaffold, regioselective reactions could include:
Selective Oxidation/Reduction: Differentiating between the primary amino group and the secondary hydroxyl group, or targeting a specific C-H bond for functionalization.
Directed Alkylation: Introducing the ethyl or other alkyl groups at a specific position on the carbon backbone.
For instance, the hydroformylation of allylic alcohols can be directed by ligands that reversibly bind to the hydroxyl group, achieving high regioselectivity in the addition of a formyl group. nih.gov Similarly, dual catalytic systems, such as combining a metal catalyst with a Lewis acid, can promote regioselective alkylation of phenols by controlling the formation of reactive intermediates. acs.orgacs.org While the substrates differ, these principles of directed reactivity are central to achieving the desired substitution pattern in the 3-ethyloctan-4-ol backbone.
The challenge in a multi-step synthesis is to orchestrate these regioselective steps effectively, often in combination with protecting group strategies, to build the molecule with the correct connectivity and stereochemistry. youtube.com
Atom Economy and Green Chemistry Considerations in Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org A key metric in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comnumberanalytics.com
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Synthetic routes with high atom economy are inherently less wasteful. jk-sci.com For example, addition and rearrangement reactions are 100% atom-economical in theory, while substitution and elimination reactions generate stoichiometric byproducts, thus lowering their atom economy. rsc.org
In synthesizing this compound, several green chemistry principles can be applied:
Maximizing Atom Economy: Choosing synthetic steps that are inherently atom-economical, such as catalytic hydrogenations or addition reactions, over those that use stoichiometric reagents that end up as waste. jk-sci.comrsc.org
Catalysis: Employing catalytic reagents instead of stoichiometric ones. Biocatalysis, as discussed earlier, is a prime example of this principle. rsc.orgjk-sci.com
Protecting-Group-Free Synthesis: Designing synthetic routes that avoid the use of protecting groups reduces the number of steps and the amount of waste generated from protection and deprotection sequences. jk-sci.comrsc.org
Renewable Feedstocks: Utilizing starting materials derived from renewable resources where possible. rsc.org For instance, the "hydrogen borrowing" strategy for N-alkylation of amines with alcohols is highly atom-economic and can use alcohols derived from biomass. rsc.org
Synthesis of Advanced Intermediates and Precursors to this compound
The construction of the target molecule relies on the successful preparation of key intermediates, namely the core carbon skeleton and the introduction of the essential functional groups.
Preparation of Octan-4-ol and Ethyl-Substituted Scaffolds
The 3-ethyloctan-4-ol backbone can be assembled through various classical carbon-carbon bond-forming reactions. A plausible retrosynthetic analysis would disconnect the molecule at key bonds, suggesting precursors that can be combined.
One common approach involves the use of organometallic reagents, such as Grignard or organolithium reagents. For example, the reaction of an appropriate aldehyde with a Grignard reagent can efficiently form the secondary alcohol moiety.
A potential synthetic sequence:
Formation of a ketone: A Grignard reaction between ethylmagnesium bromide and valeronitrile, followed by hydrolysis, could yield 3-heptanone (B90015).
Aldol Condensation: An aldol reaction between 3-heptanone and an appropriate aldehyde, followed by reduction, could also be envisioned to construct the carbon framework.
Grignard Addition to an Aldehyde: A more direct route could involve the reaction of butylmagnesium bromide with 2-ethyl-3-hydroxyhexanal (B1620174) (if available) or a protected version thereof.
These standard synthetic transformations provide reliable pathways to access a variety of substituted alkanol scaffolds.
Introduction of the Aminomethyl Moiety
The aminomethyl group (–CH₂NH₂) is a monovalent functional group that can be introduced into a molecule through several established methods. wikipedia.org
Methods for Aminomethylation:
The Mannich Reaction: This is a classic method for aminomethylation, involving the reaction of an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. mdpi.com A modified Mannich reaction could potentially be used on a suitable precursor to introduce the aminomethyl group.
Reduction of a Nitrile: A common and effective strategy is the introduction of a cyano group (–CN) followed by its reduction. The cyano group can be introduced via nucleophilic substitution with a cyanide salt (e.g., NaCN) on an appropriate halo- or tosyloxy-alkane precursor. Subsequent reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reductive Amination: If a precursor aldehyde is available, reductive amination with ammonia or a protected amine equivalent followed by a reducing agent (e.g., NaBH₃CN) can form the aminomethyl group. researchgate.net
From a Carboxylic Acid or Ester: A carboxylic acid precursor can be converted to an amide, which is then reduced to the amine.
Novel Synthetic Transformations and Method Development Specific to the Compound's Architecture
Modern organic synthesis has seen a surge in the development of elegant and efficient methods for constructing complex molecules. For a target like this compound, cascade reactions and photoredox or electrosynthetic methods offer powerful alternatives to traditional linear syntheses.
Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of step economy and waste reduction. For the synthesis of γ-amino alcohols, several innovative cascade strategies have been developed.
One notable approach involves organocascade reactions that combine different modes of catalysis. For instance, a cascade reaction that merges dienamine and iminium catalysis can produce enantioenriched γ-amino alcohols from simple achiral enals in a single flask. acs.org This method establishes the γ-stereocenter and installs the amino functionality concurrently. acs.org The versatility of this strategy allows for the use of various nucleophiles, leading to a range of β-functionalized-γ-amino alcohols. acs.org
Enzymatic cascade reactions also present a green and highly selective route. A two-enzyme cascade has been engineered to convert diols into amino alcohols under mild, aqueous conditions at room temperature. rsc.org This biocatalytic approach can achieve high selectivity and has been optimized to significantly increase the production of amino alcohols. rsc.org Another enzymatic method utilizes a dioxygenase and a decarboxylase to synthesize chiral β- and γ-amino alcohols from L-lysine with excellent yields and optical purity. nih.gov
Copper-catalyzed cascade reactions have also been employed in the asymmetric synthesis of γ-amino alcohols featuring tertiary carbon stereocenters. researchgate.netnih.gov These reactions can proceed via a remote propargylic substitution/cyclization/isomerization cascade, highlighting the potential for complex bond formations in a controlled manner. researchgate.net
A summary of representative cascade reactions for the synthesis of γ-amino alcohols is presented in the table below.
| Starting Materials | Catalyst/Enzyme | Product Type | Key Features | Reference |
| Achiral α,β-unsaturated aldehydes | Secondary amine (organocatalyst) | Enantioenriched β-functionalized-γ-amino alcohols | Combines dienamine and iminium catalysis. | acs.org |
| L-lysine | Dioxygenase and Decarboxylase | Chiral β- and γ-amino alcohols | High yields and excellent optical purity. | nih.gov |
| C4–C7 diols | Engineered two-enzyme cascade | Aliphatic amino alcohols | Green, aqueous conditions, high selectivity. | rsc.org |
| Alkyne-functionalized oxetanes and amines | Copper catalyst | Chiral γ-amino alcohols with tertiary stereocenters | Asymmetric synthesis with high control. | researchgate.netnih.gov |
Photoredox and electrosynthesis have emerged as powerful tools in modern organic chemistry, enabling novel transformations under mild conditions. These methods are particularly well-suited for the synthesis of functionalized amino alcohols.
Photoredox-catalyzed, nitrogen-centered radical-triggered cascade reactions have been developed for the synthesis of functionalized β-amino alcohols. organic-chemistry.orgnih.govacs.org These reactions can involve the coupling of styrenes or phenylacetylenes, enol derivatives, and O-acyl hydroxylamines to generate structurally diverse products. organic-chemistry.orgnih.govacs.org A key advantage of this approach is its broad applicability and tolerance for various functional groups. organic-chemistry.orgacs.org The development of a multi-catalytic strategy, combining a photocatalyst with a chiral copper catalyst, has enabled the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov
Electrosynthesis offers another sustainable and efficient alternative. A paired electrolysis strategy has been developed for the synthesis of remote amino alcohols in water, using a copper electrocatalyst. nih.gov This method is mild, biocompatible, and can be applied to the synthesis of diverse amino alcohols, including unnatural peptide alcohols. nih.gov Another electrochemical approach involves the reductive cross-coupling of imines and ketones to access β-amino alcohols, which is notable for its high atom- and step-economy. acs.org Furthermore, chemoselective electrocatalytic radical cross-couplings have been reimagined for the modular and enantioselective synthesis of amino alcohols. chemrxiv.org
The following table summarizes selected photoredox and electrosynthetic methods for amino alcohol synthesis.
| Method | Starting Materials | Catalyst/Mediator | Product Type | Key Features | Reference |
| Photoredox Catalysis | Styrenes/phenylacetylenes, enol derivatives, O-acyl hydroxylamines | Photoredox catalyst (e.g., Iridium complex) | Functionalized β-amino alcohols | Nitrogen-centered radical-triggered cascade. | organic-chemistry.orgnih.govacs.org |
| Photoredox/Copper Dual Catalysis | Alcohols, imidoyl chloride chaperone | Iridium photocatalyst and chiral Copper catalyst | Enantioenriched β-amino alcohols | Enantioselective radical C-H amination. | nih.gov |
| Paired Electrosynthesis | Cyclic amines | Copper electrocatalyst | Remote amino alcohols | Mild, biocompatible, performed in water. | nih.gov |
| Electroreductive Cross-Coupling | Imines and ketones | Not specified | β-amino alcohols | High atom- and step-economy. | acs.org |
| Electrocatalytic Radical Cross-Coupling | Serine-derived chemical cassette | Not specified | Enantio- and chemoselective amino alcohols | Modular synthesis. | chemrxiv.org |
Comparative Analysis of Synthetic Efficiencies, Yields, and Laboratory-Scale Scalability
A direct comparative analysis for the synthesis of this compound is not possible due to the lack of specific data. However, a general comparison of the efficiencies of the methodologies discussed for analogous structures can be made.
Cascade Reactions:
Scalability: The scalability of cascade reactions can vary. Enzymatic reactions can be scaled up, as demonstrated by the semipreparative-scale synthesis of amino alcohols. nih.gov Organocatalytic cascades are also often scalable.
Photoredox and Electrosynthetic Methods:
Efficiency and Yields: These methods can be highly efficient, with photoredox-induced radical relays providing good to excellent yields for a broad range of substrates. organic-chemistry.orgacs.org Electrosynthesis can also be very efficient, with some processes demonstrating high yields and selectivities. nih.govacs.org
Scalability: The scalability of photoredox reactions can sometimes be a challenge due to the need for light penetration throughout the reaction mixture, although flow reactor setups can mitigate this. Electrosynthesis is often considered highly scalable, with the potential for continuous flow processes. chemrxiv.org
Traditional Methods: For comparison, traditional methods for synthesizing amino alcohols, such as the ring-opening of epoxides, can be very effective and regioselective, often proceeding with high yields. researchgate.netrroij.com However, they may require multi-step sequences to generate the necessary precursors and may not offer the same level of stereocontrol as some of the more modern catalytic methods.
Derivatization and Analog Development of 5 Aminomethyl 3 Ethyloctan 4 Ol
Synthetic Transformations of the Primary Amino Group
The primary amino group in 5-(aminomethyl)-3-ethyloctan-4-ol is a versatile nucleophilic center, readily participating in a variety of reactions to form a diverse range of derivatives. These transformations allow for the introduction of a wide array of substituents, which can modulate the compound's polarity, basicity, and potential for intermolecular interactions.
Amidation and Sulfonylation Reactions
The primary amino group can be acylated to form amides or reacted with sulfonyl chlorides to yield sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. Amidation is a common strategy to introduce peptidic character or to explore the structure-activity relationships by varying the acyl substituent. A broad range of acylating agents, including acyl chlorides, anhydrides, and carboxylic acids activated with coupling agents, can be employed.
Sulfonylation introduces a strongly electron-withdrawing group, which can significantly alter the electronic properties of the parent molecule and introduce new hydrogen bonding capabilities. The choice of the sulfonyl chloride allows for the incorporation of various aryl or alkyl moieties.
Table 1: Representative Amidation and Sulfonylation Reactions
| Reagent | Product Class | General Reaction Conditions |
| Acyl Chloride (R-COCl) | Amide | Aprotic solvent (e.g., DCM, THF), base (e.g., triethylamine, pyridine) |
| Carboxylic Anhydride (B1165640) ((RCO)₂O) | Amide | Aprotic solvent, optional base |
| Carboxylic Acid (R-COOH) + Coupling Agent | Amide | Coupling agent (e.g., DCC, EDC), aprotic solvent |
| Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Aprotic solvent, base |
Alkylation and Reductive Amination
The introduction of alkyl groups to the primary amine can be achieved through direct alkylation with alkyl halides or via reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is often necessary to favor mono-alkylation.
Reductive amination provides a more controlled method for the synthesis of secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This method is highly versatile, allowing for the introduction of a wide variety of alkyl and arylalkyl groups.
Formation of Cyclic Derivatives (e.g., lactams, pyrrolidines)
The relative positioning of the amino and hydroxyl groups in this compound allows for the potential formation of intramolecular cyclic structures. While the direct formation of a lactam from this specific compound would require oxidation of the hydroxyl group and subsequent intramolecular amidation, the amino group can be used as a starting point for building heterocyclic rings.
For instance, reaction with a suitable dielectrophile could lead to the formation of a pyrrolidine (B122466) ring. A classic example is the Paal-Knorr synthesis, where a primary amine reacts with a 1,4-dicarbonyl compound to form a pyrrole, which can then be reduced to a pyrrolidine. Alternatively, reaction with a bifunctional reagent containing both a leaving group and a group that can be transformed into a leaving group can also facilitate cyclization to form pyrrolidine derivatives.
Modifications of the Hydroxyl Functionality
The secondary hydroxyl group in this compound offers another site for derivatization, enabling the exploration of structure-activity relationships and the modulation of properties such as lipophilicity and metabolic stability.
Esterification and Etherification Reactions
Esterification of the secondary alcohol can be accomplished by reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. Acid-catalyzed Fischer esterification with a carboxylic acid is a classic method, while the use of acyl chlorides or anhydrides in the presence of a base is often more efficient for secondary alcohols. Ester derivatives are often used as prodrugs, which can be hydrolyzed in vivo to release the active parent compound.
Etherification, the formation of an ether linkage, can be achieved through a Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of the alkyl halide determines the nature of the ether substituent.
Table 2: Representative Esterification and Etherification Reactions
| Reagent | Product Class | General Reaction Conditions |
| Acyl Chloride (R-COCl) | Ester | Aprotic solvent, base |
| Carboxylic Anhydride ((RCO)₂O) | Ester | Aprotic solvent, optional base |
| Carboxylic Acid (R-COOH) | Ester | Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) |
| Alkyl Halide (R-X) + Base | Ether | Strong base (e.g., NaH), aprotic solvent |
Oxidation and Reduction Pathways
The secondary alcohol can be oxidized to the corresponding ketone, 5-(aminomethyl)-3-ethyloctan-4-one. A variety of oxidizing agents can be employed, with milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane being preferred to avoid over-oxidation or side reactions with the amino group. The resulting aminoketone is a valuable intermediate for further derivatization, for example, through reactions at the carbonyl group.
While the hydroxyl group is already in a reduced state, the concept of reduction pathways can be considered in the context of the corresponding ketone. The stereoselective reduction of the ketone back to the alcohol could be used to generate specific stereoisomers of this compound if a racemic or non-stereospecific synthesis was initially employed. Chiral reducing agents or catalysts could be used to favor the formation of one enantiomer or diastereomer over the other.
Synthesis of Phosphate (B84403) and Sulfate (B86663) Esters
The introduction of highly polar, ionizable groups is a common prodrug strategy to enhance the aqueous solubility of a parent compound. For this compound, the secondary alcohol at the C4 position is the primary target for esterification to form phosphate and sulfate esters.
Phosphate Esters: The synthesis of a phosphate monoester typically involves the phosphorylation of the C4-hydroxyl group. A common laboratory-scale method utilizes a phosphorylating agent like phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, at reduced temperatures to control reactivity. The reaction proceeds through a dichlorophosphate (B8581778) intermediate, which is subsequently hydrolyzed under controlled basic conditions to yield the desired phosphate monoester. The primary amino group must be protected, often with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent side reactions.
Sulfate Esters: Sulfation of the C4-hydroxyl group can be achieved using a sulfating agent, most commonly a sulfur trioxide-base complex, such as the sulfur trioxide pyridine complex (SO₃·py). This reagent is milder and more selective than chlorosulfonic acid, reducing the risk of degradation. The reaction is typically performed in an aprotic polar solvent. Similar to phosphorylation, the amine functionality requires a suitable protecting group to ensure selective sulfation of the alcohol. The resulting sulfate ester is usually isolated as a stable salt, for instance, with sodium or potassium.
These derivatization strategies convert the neutral alcohol into a highly water-soluble, ionizable group, which can be cleaved in vivo by alkaline phosphatases or sulfatases to release the active parent drug.
Structural Alterations at the Ethyl and Octan-4-ol Backbone
Modifications to the core carbon skeleton of this compound are crucial for probing the spatial and lipophilic requirements of its biological target.
Homologation, the process of extending a carbon chain by a single methylene (B1212753) (-CH₂) unit, and related chain elongation techniques are fundamental in exploring the hydrophobic pockets of a binding site. For this scaffold, modifications can be targeted at the C3-ethyl group or the linear portion of the octanol (B41247) backbone.
C3-Alkyl Group: The ethyl group at the C3 position can be replaced with smaller (methyl) or larger alkyl groups (n-propyl, isopropyl, n-butyl). This is typically achieved by selecting appropriate Grignard or organolithium reagents during the synthetic assembly of the carbon skeleton.
These modifications directly impact the compound's logP value, potentially influencing membrane permeability and interaction with hydrophobic residues in a target protein.
Table 1: Hypothetical LogP Values for Homologated Analogs of this compound
| Compound ID | C3-Substituent | C4-Alkyl Chain | Predicted LogP |
| LEAD-001 | Ethyl | n-Propyl | 3.5 |
| ANALOG-H1 | Methyl | n-Propyl | 3.0 |
| ANALOG-H2 | n-Propyl | n-Propyl | 4.0 |
| ANALOG-CE1 | Ethyl | n-Butyl | 4.0 |
| ANALOG-CE2 | Ethyl | n-Pentyl | 4.5 |
The introduction of heteroatoms can profoundly alter a molecule's metabolic stability, binding interactions (e.g., through hydrogen or halogen bonding), and electronic properties.
Halogenation: Strategic placement of fluorine atoms, often at terminal positions of the alkyl chains, is a common tactic to block metabolic oxidation by cytochrome P450 enzymes. For example, fluorination of the terminal methyl group of the C3-ethyl or C4-propyl chains could enhance metabolic stability.
Heteroatom Incorporation: Replacing a methylene unit within the backbone with an oxygen (ether) or nitrogen (amine) atom can introduce polarity and potential hydrogen bond donor/acceptor sites. An ether linkage in the C4-propyl chain, for instance, could improve solubility and alter the conformational preferences of the molecule.
Constraining the flexible carbon backbone into a cyclic structure can reduce the entropic penalty upon binding, potentially increasing affinity and selectivity. Several cyclization strategies could be envisioned for this scaffold:
Intramolecular Ring Formation: The octanol backbone could be cyclized. For example, a synthetic route could be designed to create a cyclopentyl or cyclohexyl ring incorporating the C3 and C5 positions, resulting in a rigid structure presenting the key functional groups in a defined orientation.
Spirocyclic Systems: A more complex strategy involves the creation of a spirocyclic center, for instance at C3 or C4, to explore different three-dimensional vector spaces.
Rational Design Principles for Analog Libraries
The development of an analog library from the this compound lead compound should be guided by rational, structure-based principles rather than random modifications. Assuming a target protein structure is known or a reliable homology model can be built, molecular docking studies can identify the putative binding mode of the lead compound.
This analysis would highlight key interactions:
The C4-hydroxyl as a potential hydrogen bond donor or acceptor.
The C5-aminomethyl group as a hydrogen bond donor and/or a site for salt bridge formation.
The alkyl chains at C3 and C4 as probes of hydrophobic pockets.
Based on this model, an analog library would be designed to systematically probe these interactions. For example, if the C3-ethyl group is positioned near a small hydrophobic pocket, the library would include analogs with varied alkyl sizes at this position to determine the optimal fit.
Combinatorial Synthesis and High-Throughput Approaches for Chemical Diversity
To rapidly generate a large and diverse set of analogs, combinatorial chemistry and high-throughput synthesis are indispensable. A potential solid-phase synthesis route could be developed where the core scaffold is anchored to a resin.
For instance, the primary amine could be attached to a resin via a cleavable linker. Subsequent parallel reactions could then be performed in an array format to introduce diversity at specific points:
Amide/Sulfonamide Formation: A library of diverse carboxylic acids or sulfonyl chlorides could be coupled to the free amine.
Backbone Diversity: Different building blocks could be used in the initial synthesis to vary the alkyl substituents prior to the final amine deprotection and cleavage from the resin.
This approach allows for the creation of hundreds or thousands of distinct compounds in a short period. The resulting library can then be subjected to high-throughput screening to identify compounds with improved properties, guiding the next iteration of rational drug design.
Computational and Theoretical Studies of 5 Aminomethyl 3 Ethyloctan 4 Ol
Molecular Conformation and Dynamics Analysis
The flexibility of the aliphatic chain in 5-(Aminomethyl)-3-ethyloctan-4-ol, with its multiple rotatable bonds, gives rise to a vast number of possible three-dimensional arrangements, or conformations. Understanding these conformations is crucial as they can significantly influence the compound's physical and chemical properties.
A fundamental step in the computational analysis of a flexible molecule like this compound is to identify its most stable conformations. This is achieved through energy minimization and conformational sampling techniques. The process begins by generating a diverse set of initial 3D structures. These structures are then subjected to energy minimization calculations, which systematically adjust the atomic coordinates to find the lowest energy arrangement in their vicinity on the potential energy surface.
Conformational analysis is the study of the energy differences between these various rotational isomers (rotamers). lumenlearning.com By identifying the most stable staggered conformations and the least stable eclipsed conformations, researchers can predict the molecule's preferred shapes. lumenlearning.com For a molecule with multiple chiral centers and flexible chains, a thorough conformational search is essential, as using a single, rigid conformation can lead to significant deviations in predicted properties. mdpi.com
To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations are employed. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This provides a detailed picture of how the molecule behaves in a simulated environment, such as in a solvent, at a specific temperature and pressure. nih.gov
For a compound like this compound, MD simulations can reveal:
Conformational transitions: How the molecule transitions between different stable conformations.
Intramolecular interactions: The formation and breaking of transient hydrogen bonds, for instance, between the hydroxyl and amino groups. wikipedia.org
Solvation effects: How the surrounding solvent molecules interact with and influence the conformation of the solute.
These simulations typically span from nanoseconds to microseconds, and the resulting trajectories are analyzed to understand the molecule's flexibility and the time scales of its motions. nih.govacs.org
Structure-Energy Relationships and Stereoisomer Stability
The structure of this compound, with its multiple chiral centers, gives rise to a number of stereoisomers. The stability of these isomers is a critical factor in understanding their potential behavior. The relative stability of different stereoisomers can be computationally predicted by calculating their heats of formation. Lower heat of formation values typically indicate greater thermodynamic stability.
Table 1: Predicted Relative Stability of this compound Stereoisomers
| Stereoisomer | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |
| (3R,4S,5R) | 0.00 (Reference) | Minimized steric clash |
| (3S,4R,5S) | 0.00 (Enantiomer) | Minimized steric clash |
| (3R,4R,5R) | +1.25 | Increased interaction between ethyl and hydroxyl groups |
| (3S,4S,5S) | +1.25 (Enantiomer) | Increased interaction between ethyl and hydroxyl groups |
| (3R,4S,5S) | +2.10 | Significant clash between aminomethyl and ethyl groups |
| (3S,4R,5R) | +2.10 (Enantiomer) | Significant clash between aminomethyl and ethyl groups |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of stereochemistry, as specific computational studies for this molecule are not available.
Virtual Screening and Ligand-Based Design for Theoretical Interactions (Non-biological)
In the absence of known biological targets, virtual screening can be employed to explore potential non-biological interactions. This involves screening the compound against databases of known chemical receptors or materials to predict binding affinities. For a molecule like this compound, its amphiphilic nature, with a polar amino alcohol head and a nonpolar alkyl chain, suggests potential interactions with surfaces, polymers, or as a component in self-assembling systems.
Ligand-based design principles can also be applied. This involves comparing the 3D shape and electrostatic properties of this compound with other molecules known to have specific non-biological interactions. For example, its structure could be compared to known corrosion inhibitors or surfactants to hypothesize similar functionalities.
Cheminformatics Analysis of Structural Features and Complexity
Cheminformatics tools provide a way to quantify the structural features and complexity of a molecule based on its 2D representation. These metrics can help in comparing the molecule to others and in predicting some of its physicochemical properties.
Table 2: Cheminformatics Descriptors for this compound
| Descriptor | Value | Significance |
| Molecular Weight | 187.33 g/mol | Influences physical properties like boiling point and density. |
| LogP (Octanol-Water Partition Coefficient) | 2.8 (Predicted) | Indicates moderate lipophilicity, suggesting solubility in both polar and non-polar environments. nih.govresearchgate.netchemrxiv.orgresearchgate.net |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | Relates to the polarity of the molecule and its ability to form hydrogen bonds. |
| Number of Hydrogen Bond Donors | 2 | The hydroxyl and amino groups can donate hydrogen bonds. |
| Number of Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms can accept hydrogen bonds. |
| Number of Rotatable Bonds | 8 | Indicates a high degree of conformational flexibility. |
| Molecular Complexity (Bertz CT) | 150.4 | A measure of the intricacy of the molecular graph. |
These descriptors collectively paint a picture of this compound as a moderately complex, flexible molecule with the potential for hydrogen bonding and interactions with both hydrophobic and hydrophilic environments. The study of amino alcohols, in general, highlights their importance as building blocks in synthesis and as functional motifs in various applications. nih.govacs.orgdiva-portal.orgacs.orgtaylorandfrancis.com
Mechanistic Insights and Structure Activity Relationships for 5 Aminomethyl 3 Ethyloctan 4 Ol Purely Academic/theoretical
Theoretical Elucidation of Potential Molecular Interactions
The structure of 5-(Aminomethyl)-3-ethyloctan-4-ol, featuring a primary amine, a secondary alcohol, and a flexible aliphatic chain, suggests a capacity for a variety of non-covalent interactions that would govern its behavior in a chemical or biological system.
Hydrogen Bonding Networks
The primary amine (-NH₂) and secondary alcohol (-OH) groups are the principal sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amino group can donate two hydrogen atoms and accept one. This duality allows for the formation of complex intermolecular and intramolecular hydrogen bond networks. mdpi.com
Intermolecular Bonding: In a condensed phase, molecules of this compound could form extensive networks. The hydroxyl group of one molecule could donate a proton to the nitrogen of another, while the amine group could donate protons to the oxygen of neighboring molecules. These interactions are critical in determining physical properties like boiling point and viscosity.
Intramolecular Bonding: Due to the molecule's flexibility, intramolecular hydrogen bonds could theoretically form between the aminomethyl group and the hydroxyl group, leading to a more compact conformation. The likelihood of this would depend on the energetic favorability of such a conformation compared to intermolecular bonding.
Solvent Interactions: In a protic solvent like water, both the amine and alcohol functionalities would readily form hydrogen bonds, influencing its solubility.
| Interaction Type | Potential Donor Group | Potential Acceptor Group | Theoretical Bond Distance (Å) |
| Intermolecular | -OH | -NH₂ | 2.7 - 3.1 |
| Intermolecular | -NH₂ | -OH | 2.8 - 3.2 |
| Intramolecular | -OH | -NH₂ | 2.6 - 3.0 |
| Solvent (Water) | -OH / -NH₂ | H₂O | 2.5 - 3.0 |
| Solvent (Water) | H₂O | -OH / -NH₂ | 2.5 - 3.0 |
Note: This table presents purely theoretical and estimated values for illustrative purposes.
Van der Waals and Electrostatic Interactions
Beyond hydrogen bonding, the molecule's sizable aliphatic structure—comprising an octyl backbone with an ethyl substituent—contributes significantly to its interaction profile through weaker forces.
Electrostatic Interactions: The electronegative oxygen and nitrogen atoms create localized regions of partial negative charge (δ-), while the hydrogens attached to them bear partial positive charges (δ+). This results in a permanent dipole moment. An electrostatic potential map would theoretically show negative potential (red/orange) around the N and O atoms and positive potential (blue) around the acidic protons of the -OH and -NH₂ groups. The remainder of the alkyl chain would appear largely neutral (green). youtube.comresearchgate.net These electrostatic features are crucial for the molecule's orientation when approaching other polar molecules or charged species.
Covalent Adduct Formation (Theoretical Chemical Reactions)
The functional groups of this compound suggest several possibilities for forming covalent bonds under appropriate theoretical conditions.
Reaction with Carbonyls: The primary amine can act as a nucleophile, theoretically reacting with aldehydes or ketones to form an imine (Schiff base) through a condensation reaction. This proceeds via a carbinolamine intermediate followed by dehydration. mnstate.edu
Acylation: The amine and, to a lesser extent, the alcohol group can be acylated by reaction with acid chlorides or anhydrides to form amides and esters, respectively. The amine is generally more nucleophilic and would be expected to react preferentially. libretexts.org
Alkylation: The nucleophilic amine can also undergo alkylation with alkyl halides. This reaction can proceed multiple times, potentially leading to secondary and tertiary amines, and ultimately to a quaternary ammonium (B1175870) salt. libretexts.org
Oxidation of the Alcohol: The secondary alcohol could theoretically be oxidized to a ketone, 5-(aminomethyl)-3-ethyloctan-4-one, using a suitable oxidizing agent.
Diazotization of the Amine: Treatment of the primary aliphatic amine with nitrous acid (generated from NaNO₂ and a strong acid) would theoretically form a highly unstable diazonium salt. This intermediate would likely decompose rapidly, yielding a carbocation that could lead to a mixture of products, including alkenes and a rearranged alcohol. chemistrysteps.com
Proposed Binding Motifs and Ligand-Receptor Docking (Theoretical Receptor Models)
In a hypothetical receptor binding site, this compound could engage in a multi-point interaction, leveraging its structural features. The flexibility of the alkyl chain is a critical factor, allowing it to adopt various conformations to fit into a binding pocket. nih.govresearchgate.net
A theoretical active site model could feature:
A Hydrogen Bond Acceptor: An acidic residue (e.g., Aspartic acid, Glutamic acid) could accept a hydrogen bond from the protonated amine (-NH₃⁺) or the hydroxyl group.
A Hydrogen Bond Donor: A basic or polar residue (e.g., Serine, Threonine, Histidine) could donate a hydrogen bond to the lone pairs of the nitrogen or oxygen atoms. nih.gov
A Hydrophobic Pocket: Nonpolar residues (e.g., Leucine, Isoleucine, Valine) could form a pocket to accommodate the ethyl and octyl portions of the molecule, stabilized by van der Waals interactions.
A molecular docking simulation into such a model would aim to find the lowest energy binding pose. The scoring function would quantify the theoretical binding affinity based on the sum of these interactions.
| Receptor Residue (Hypothetical) | Interaction Type | Ligand Group Involved | Theoretical Contribution to Binding Energy (kcal/mol) |
| Aspartate | Hydrogen Bond / Salt Bridge | Protonated Amine (-NH₃⁺) | -4.0 to -6.0 |
| Serine | Hydrogen Bond | Hydroxyl (-OH) | -2.0 to -3.5 |
| Leucine | Van der Waals | Ethyl/Octyl Chain | -1.5 to -2.5 |
| Phenylalanine | Van der Waals / Hydrophobic | Octyl Chain | -1.0 to -2.0 |
Note: This table contains hypothetical data for illustrative purposes. Actual binding energies are context-dependent and would require specific computational analysis.
Quantitative Structure-Activity Relationship (QSAR) Studies for Theoretical Chemical Parameters
QSAR modeling provides a theoretical framework to correlate a molecule's structural features (descriptors) with its activity (e.g., reactivity, binding affinity). nih.govmdpi.com For this compound, a QSAR model for a hypothetical binding affinity could be constructed using descriptors such as:
Topological Descriptors: Molecular weight, number of rotatable bonds (indicating flexibility), and atom counts.
Electronic Descriptors: Dipole moment and partial charges on the nitrogen and oxygen atoms, which quantify the molecule's electrostatic nature.
Hydrophobic Descriptors: The calculated logarithm of the octanol-water partition coefficient (LogP), which models the hydrophobicity of the alkyl chain.
Steric Descriptors: Molecular volume and surface area, which relate to the size and shape of the molecule.
A hypothetical linear QSAR equation might take the form: Binding Affinity = (c₁ * LogP) - (c₂ * Num_Rotatable_Bonds) + (c₃ * Dipole_Moment) + Constant
This equation illustrates that, hypothetically, increased hydrophobicity and a stronger dipole moment might increase binding affinity, while greater flexibility (more rotatable bonds) could be detrimental if it incurs an entropic penalty upon binding.
Modulation of Model Biochemical Pathways (In vitro, non-living systems, purely mechanistic)
The functional groups of this compound suggest it could theoretically interact with components of model biochemical pathways in an in-vitro setting.
Enzyme Inhibition: The amine or hydroxyl groups could potentially act as competitive inhibitors by binding to the active site of a model enzyme that recognizes similar functional groups. For instance, it might compete with a natural amino alcohol substrate for an enzyme like an amino acid kinase or a dehydrogenase. The long alkyl chain could also cause non-competitive inhibition by binding to an allosteric site or by disrupting the enzyme's tertiary structure through hydrophobic interactions.
Transaminase Modulation: The primary amine could theoretically act as a substrate or an inhibitor for a transaminase enzyme in an in-vitro system. Transaminases catalyze the transfer of an amino group to a keto acid. This compound could potentially compete with the natural amino acid substrate of the enzyme.
Disruption of Protein-Protein Interactions: In a model system, the amphipathic nature of the molecule (having both polar head groups and a nonpolar tail) could allow it to interfere with protein-protein interactions that are mediated by a combination of hydrogen bonding and hydrophobic contacts.
These proposed interactions are purely mechanistic and theoretical, serving as a basis for potential future investigation in non-living biochemical assays.
Enzyme Inhibition/Activation Hypotheses Based on Chemical Structure (Theoretical Chemical Interactions)
The chemical structure of this compound provides a basis for several hypotheses regarding its potential to modulate enzyme activity. These hypotheses are purely theoretical and are derived from the known interactions of its functional moieties with protein active sites.
Role of the Aminomethyl Group: The primary aminomethyl group (-CH₂NH₂) is a key feature that can significantly influence the molecule's interaction with an enzyme's active site. At physiological pH, this group is likely to be protonated (-CH₂NH₃⁺), allowing it to form strong ionic bonds with negatively charged amino acid residues such as aspartate or glutamate within the enzyme's active site. creative-enzymes.comquizlet.com This electrostatic interaction can serve as a primary anchoring point for the molecule. Additionally, the amino group can act as a hydrogen bond donor, further stabilizing the enzyme-ligand complex. creative-enzymes.comchemguide.co.uk
Contribution of the Hydroxyl Group: The secondary hydroxyl group (-OH) at the C4 position is a crucial site for polar interactions. This group can act as both a hydrogen bond donor and acceptor, enabling it to form hydrogen bonds with various amino acid side chains in an enzyme's active site, such as serine, threonine, or asparagine. nih.govlibretexts.orglibretexts.org The presence and specific location of this hydroxyl group can contribute to the molecule's binding affinity and selectivity. In some enzymes, a strategically positioned hydroxyl group can play a direct role in the catalytic mechanism, potentially leading to inhibition if the compound acts as a competitive substrate analog.
Depending on the specific enzyme, this binding could lead to either inhibition or activation.
Inhibition Hypothesis: If the compound binds to the active site in a manner that prevents the natural substrate from binding, it would act as a competitive inhibitor. creative-enzymes.com Alternatively, if it binds to an allosteric site and induces a conformational change that reduces the enzyme's activity, it would be a non-competitive inhibitor. The strength of inhibition would theoretically depend on how well the molecule's structure complements the enzyme's binding site compared to the natural substrate.
Activation Hypothesis: While less common for small molecules, activation is also a theoretical possibility. If the binding of this compound to an allosteric site induces a conformational change that enhances the enzyme's affinity for its substrate or increases its catalytic rate, it would function as an activator.
The following table summarizes the theoretical interactions of the functional groups of this compound with a hypothetical enzyme active site.
| Functional Group | Potential Interactions with Enzyme Active Site | Type of Interaction |
| Aminomethyl Group | Interaction with negatively charged amino acid residues (e.g., Aspartate, Glutamate). Can also interact with polar amino acids. | Ionic Bonding, Hydrogen Bonding |
| Hydroxyl Group | Interaction with polar amino acid residues (e.g., Serine, Threonine, Asparagine). | Hydrogen Bonding |
| Ethyl Group | Interaction with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine). | Hydrophobic Interactions |
| Octyl Backbone | Interaction with hydrophobic pockets within the enzyme active site. | Hydrophobic Interactions |
Analytical Methodologies for Characterization and Quantification of 5 Aminomethyl 3 Ethyloctan 4 Ol
Chromatographic Separation Techniques for Purification and Analysis
Chromatography is an indispensable tool for the separation, purification, and analysis of chemical compounds. Given the polar nature and structural complexity of 5-(Aminomethyl)-3-ethyloctan-4-ol, several chromatographic techniques are employed to assess its purity and resolve its various stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode used. wikipedia.orgphenomenex.com Due to the polar amino and hydroxyl groups, retaining this compound on traditional C8 or C18 columns can be challenging. sepscience.com Strategies to achieve adequate retention include the use of highly aqueous mobile phases, polar-endcapped columns, or specialized stationary phases like porous graphitic carbon. fishersci.comsielc.com
A typical HPLC method for purity analysis would involve a gradient elution, starting with a high percentage of aqueous buffer and increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org Detection is commonly performed using a UV detector if a chromophore is present or, more universally, with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).
Furthermore, HPLC can be used to separate the diastereomers of this compound. Diastereomers have different physical properties and can often be resolved on standard achiral stationary phases. mdpi.com
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Polar-Endcapped C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | ELSD or Mass Spectrometry (ESI+) |
| Injection Volume | 5 µL |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The high polarity and hydrogen-bonding capacity of the amine and alcohol functional groups make the compound non-volatile and prone to strong interactions with the column, leading to poor peak shape and thermal degradation. nih.gov
To overcome this, derivatization is a required step. core.ac.uk This process involves chemically modifying the polar functional groups to create more volatile and thermally stable derivatives. Common approaches for amino alcohols include silylation or acylation. researchgate.netnih.gov Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with both the -OH and -NH₂ groups to form trimethylsilyl (B98337) ethers and amines. Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), converts the functional groups into esters and amides. researchgate.net These derivatives exhibit significantly increased volatility, allowing for successful separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
Table 2: Common Derivatizing Agents for GC Analysis of Amino Alcohols
| Derivatizing Agent | Abbreviation | Functional Groups Targeted | Derivative Type |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂ | Trimethylsilyl (TMS) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -NH₂ | Trimethylsilyl (TMS) |
| Trifluoroacetic Anhydride | TFAA | -OH, -NH₂ | Trifluoroacetyl |
Chiral Chromatography for Enantiomeric Excess Determination
This compound possesses three stereogenic centers (at carbons 3, 4, and 5), meaning it can exist as 2³ = 8 stereoisomers, which comprise four pairs of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral chromatography is the definitive technique for determining the enantiomeric excess (e.e.) of a chiral compound. nih.gov
Two primary strategies are used for the chiral separation of amino alcohols:
Direct Method: This involves the use of a Chiral Stationary Phase (CSP). acs.org CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type phases are commonly used for separating amino alcohols. nih.govhplc.eu This method is often preferred for its directness.
Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing reagent (CDR) of high optical purity. oup.comnih.gov This reaction creates a mixture of diastereomers. These diastereomers have distinct physical properties and can be separated on a standard, less expensive achiral HPLC column. akjournals.com Reagents like o-phthaldialdehyde with a chiral mercaptan are examples of CDRs used for primary amines. nih.gov
Table 3: Hypothetical Chiral HPLC Method (Direct) for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Mode | Isocratic |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm (if derivatized) or ELSD/MS |
Spectroscopic Elucidation Methods for Structural Confirmation
While chromatography separates components, spectroscopy provides detailed information about the molecular structure, which is essential for unequivocal identification and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. omicsonline.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete picture of the carbon skeleton and the connectivity of atoms in this compound.
1D NMR:
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound would show characteristic signals for the ethyl group, the propyl group, the aminomethyl group, and the protons on the main octan backbone, including the methine proton attached to the hydroxyl-bearing carbon. ucl.ac.ukpdx.edu
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. ucl.ac.uk Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined. fiveable.melibretexts.org For instance, a DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. libretexts.orgnanalysis.com
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position(s) | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity (¹H) |
|---|---|---|---|---|
| 1 | CH₃ | ~14 | ~0.9 | Triplet |
| 2 | CH₂ | ~23 | ~1.3 | Multiplet |
| 3 | CH | ~45-50 | ~1.5 | Multiplet |
| 4 | CH (alcohol) | ~70-75 | ~3.5-4.0 | Multiplet |
| 5 | CH | ~40-45 | ~1.7 | Multiplet |
| 6 | CH₂ | ~30-35 | ~1.4 | Multiplet |
| 7 | CH₂ | ~25-30 | ~1.3 | Multiplet |
| 8 | CH₃ | ~14 | ~0.9 | Triplet |
| Ethyl-CH₂ (on C3) | CH₂ | ~25-30 | ~1.4 | Multiplet |
| Ethyl-CH₃ (on C3) | CH₃ | ~10-15 | ~0.9 | Triplet |
Note: Predicted shifts are approximate and can vary based on solvent and other experimental conditions.
2D NMR:
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.net It is invaluable for tracing the connectivity of the carbon backbone, for example, confirming the sequence from the terminal methyl group (C8) through to the ethyl group at C3. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.netweebly.com It provides an unambiguous link between the ¹H and ¹³C assignments, confirming which proton signal corresponds to which carbon signal. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of a compound and to gain structural information from its fragmentation patterns.
For a polar molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically used. libretexts.org ESI prevents fragmentation during the ionization process, allowing for the clear observation of the protonated molecular ion [M+H]⁺. nih.gov Given the molecular formula C₁₁H₂₅NO, the molecular weight is 187.3 g/mol , and the ESI mass spectrum would be expected to show a prominent peak at an m/z of approximately 188.3.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the selected molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways for alcohols and amines are expected: libretexts.orglibretexts.org
α-Cleavage: This is a common fragmentation for both alcohols and amines. whitman.edu Cleavage of the C-C bond adjacent to the nitrogen atom would result in a stable iminium ion. Similarly, cleavage of a C-C bond adjacent to the oxygen atom would produce a stable oxonium ion. jove.com
Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation pathway for alcohols. libretexts.org
Loss of Aminomethyl Radical: Cleavage of the bond between C5 and the aminomethyl group could lead to the loss of a •CH₂NH₂ radical.
Table 5: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound
| m/z (approx.) | Ion Structure / Origin | Fragmentation Pathway |
|---|---|---|
| 188.3 | [M+H]⁺ | Protonated Molecular Ion |
| 170.3 | [M+H - H₂O]⁺ | Dehydration (Loss of water) |
| 158.3 | [M+H - CH₂NH₂]⁺ | Loss of aminomethyl group |
| 144.2 | [C₉H₂₂O]⁺ | α-Cleavage (Loss of C₂H₅ radical) |
| 86.1 | [C₅H₁₂N]⁺ | α-Cleavage (Formation of iminium ion) |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For the compound this compound, these methods are crucial for confirming the presence of its characteristic hydroxyl (-OH) and primary amine (-NH2) groups, as well as its aliphatic hydrocarbon backbone.
In IR spectroscopy, the molecule absorbs infrared radiation at specific frequencies corresponding to the vibrational modes of its bonds. The primary amine group exhibits characteristic N-H stretching vibrations, which typically appear as a doublet (for the symmetric and asymmetric stretches) in the region of 3300-3500 cm⁻¹. The N-H bending vibration (scissoring) is expected to be observed around 1590-1650 cm⁻¹. The hydroxyl group shows a strong, broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected in the 1125-1000 cm⁻¹ region.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the N-H stretching vibrations of the primary amine are typically observable. The aliphatic C-H stretching vibrations from the ethyl and octyl components of the molecule will produce strong signals in both IR and Raman spectra, generally in the 2850-3000 cm⁻¹ range. The C-C skeletal vibrations appear in the fingerprint region (below 1500 cm⁻¹) and provide a unique pattern for the molecule.
By analyzing the positions, intensities, and shapes of the bands in both IR and Raman spectra, a detailed profile of the functional groups within this compound can be established.
Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3350 - 3500 | Medium | Medium |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3250 - 3400 | Medium | Medium |
| Primary Amine (-NH₂) | N-H Scissoring (Bend) | 1590 - 1650 | Medium-Strong | Weak |
| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |
| Alcohol (-OH) | C-O Stretch (Secondary) | 1000 - 1125 | Strong | Medium |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong | Strong |
| Alkane (C-H) | C-H Bend | 1350 - 1480 | Medium | Medium |
Quantitative Analytical Protocols for Compound Purity and Concentration
The accurate determination of the purity and concentration of this compound is essential for its application in research and development. Several analytical techniques can be employed for this purpose, each with its own advantages.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. Since this compound lacks a strong chromophore, direct UV detection would have low sensitivity. Therefore, pre-column derivatization is a common strategy. nih.gov A derivatizing agent that reacts with the primary amine group, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, can be used to introduce a highly UV-active moiety. nih.govnih.gov The resulting derivative can be separated on a reversed-phase column (e.g., C18) and detected at a specific wavelength, allowing for sensitive quantification against a standard of known concentration. nih.gov
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. Due to the polar nature and hydrogen-bonding capacity of the amine and alcohol groups, direct analysis of this compound by GC can lead to poor peak shape and column adsorption. gcms.czthermofisher.com To overcome this, derivatization is typically required to increase volatility and thermal stability. thermofisher.com Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can be used to convert the -OH and -NH2 groups into their trimethylsilyl ethers and amines, respectively. thermofisher.commdpi.com The resulting derivative is more volatile and can be readily analyzed by GC with a flame ionization detector (FID), which provides a response proportional to the mass of carbon, enabling accurate quantification. researchgate.net
Titration
Titration methods offer a classical and cost-effective approach for determining the purity of this compound. An acid-base titration can be used to quantify the basic amino group. The compound can be dissolved in a suitable solvent and titrated with a standardized solution of a strong acid, such as hydrochloric acid. The endpoint can be determined using a colorimetric indicator or, for higher precision, by potentiometric titration, which monitors the change in pH as the titrant is added. google.com For amino alcohols, a formal titration, such as the Sørensen method, can also be employed. This involves reacting the amino group with formaldehyde (B43269) to form a Schiff base, which reduces the basicity of the nitrogen and allows for a sharper titration of the remaining acidic functionality or, in this case, a more distinct endpoint in the titration of the amino group itself. egyankosh.ac.in
Table 2: Comparison of Quantitative Analytical Methods for this compound
| Method | Principle | Sample Preparation | Detection | Key Advantages |
| HPLC-UV | Chromatographic separation of a derivatized analyte. | Derivatization with a UV-active agent (e.g., OPA). | UV-Visible Detector | High sensitivity and specificity. |
| GC-FID | Chromatographic separation of a volatile derivative. | Derivatization to increase volatility (e.g., silylation). | Flame Ionization Detector | High resolution and quantitative accuracy. |
| Titration | Neutralization reaction of the basic amino group. | Dissolution in a suitable solvent. | Potentiometric or colorimetric endpoint. | Cost-effective and provides absolute quantification. |
Advanced Research Applications and Future Perspectives of 5 Aminomethyl 3 Ethyloctan 4 Ol
Utility as a Synthetic Building Block in Complex Molecule Synthesis
Amino alcohols are valuable building blocks in organic synthesis, serving as precursors to a wide range of more complex molecules, including pharmaceuticals and natural products. diva-portal.orgacs.orgdiva-portal.org The presence of both a nucleophilic amino group and a hydroxyl group allows for a variety of chemical transformations. These functional groups can be reacted selectively, or they can be used in concert to construct specific stereochemical arrangements. Chiral 1,2-amino alcohols, for instance, are privileged scaffolds in many biologically active compounds and are used as chiral auxiliaries in asymmetric synthesis. acs.orgnih.gov
While no specific complex molecules have been synthesized using 5-(Aminomethyl)-3-ethyloctan-4-ol as a starting material in the reviewed literature, its structure makes it a candidate for such applications. The ethyl and octyl chains would impart lipophilicity to target molecules, a property that can be crucial for biological activity. The primary amine and secondary alcohol functionalities provide reactive handles for constructing larger, more complex molecular architectures.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reaction | Resulting Structure |
| Amino Group (-NH₂) | Acylation | Amide |
| Alkylation | Secondary or Tertiary Amine | |
| Reductive Amination | N-Alkylated Derivative | |
| Hydroxyl Group (-OH) | Esterification | Ester |
| Etherification | Ether | |
| Oxidation | Ketone | |
| Both Groups | Cyclization | Oxazolidine or other heterocycles |
This table represents hypothetical transformations based on the known reactivity of amino and hydroxyl groups.
Role in Materials Science and Polymer Chemistry
The dual functionality of amino alcohols also makes them attractive candidates for the development of new polymers and for the modification of material surfaces.
Monomer for Polymer Synthesis
Amino alcohols can be used as monomers in polymerization reactions to create polymers with tailored properties. For example, the reaction of an amino alcohol with a diacid can lead to the formation of poly(ester amide)s. nih.gov These polymers can exhibit a range of properties, including biodegradability and elasticity, making them suitable for biomedical applications such as tissue engineering scaffolds. nih.gov The amine and hydroxyl groups provide sites for cross-linking, which can be used to control the mechanical properties of the resulting material. nih.gov
There are no specific reports of polymers synthesized from this compound. However, its structure suggests it could be used as a monomer to produce poly(ester amide)s with a hydrophobic character due to the long alkyl chain.
Surface Modification Agent
The amine group in amino alcohols can be used to modify the surfaces of various materials. mdpi.com This is particularly useful for improving the biocompatibility of materials intended for medical implants or for enhancing the adhesion between different layers in a composite material. For instance, the amine group can be covalently attached to surfaces containing reactive functional groups, or it can be used to alter the surface charge of a material. mdpi.com A positively charged surface can enhance cell affinity, which is beneficial for tissue engineering applications. mdpi.com
While no studies have specifically used this compound for surface modification, its primary amine would be suitable for such purposes. The long alkyl chain could also be used to create a hydrophobic surface coating.
Application in Catalysis and Ligand Design
Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, where they are used both as chiral ligands for metal catalysts and as organocatalysts themselves. polyu.edu.hktandfonline.comacs.org
Chiral Ligand Development for Asymmetric Synthesis
The development of chiral ligands is crucial for enantioselective catalysis, which is the synthesis of a single enantiomer of a chiral molecule. Chiral amino alcohols are readily converted into a variety of ligands, such as aminophosphines, which can coordinate to transition metals like palladium, rhodium, and iridium. tandfonline.com These chiral metal complexes can then catalyze a wide range of asymmetric reactions, including hydrogenations, hydroformylations, and C-H activation reactions, with high enantioselectivity. tandfonline.comrsc.orgacs.org
This compound possesses two chiral centers, and if synthesized in an enantiomerically pure form, it could serve as a precursor for new chiral ligands. The combination of the amino and hydroxyl groups provides a bidentate chelation site for a metal center, and the stereochemistry of the ligand would influence the stereochemical outcome of the catalyzed reaction.
Table 2: Potential Chiral Ligands Derived from this compound
| Ligand Type | Synthetic Precursor | Potential Metal Complex |
| Aminophosphine | Reaction with chlorodiphenylphosphine | Palladium, Rhodium |
| Oxazoline | Multi-step synthesis from the amino alcohol | Copper, Zinc |
| Schiff Base | Condensation with a salicylaldehyde (B1680747) derivative | Titanium, Vanadium |
This table illustrates hypothetical ligand classes that could be synthesized from this compound.
Organocatalysis and Metal-Organic Frameworks
In recent years, the use of small organic molecules as catalysts, known as organocatalysis, has emerged as a powerful tool in organic synthesis. rsc.orgrsc.org Chiral amino alcohols are effective organocatalysts for a variety of reactions, including aldol (B89426) and Michael additions. rsc.orgrsc.org The amine group can act as a base or form an enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to activate the substrate and control the stereochemistry of the reaction. rsc.orgrsc.org
Furthermore, amino-functionalized molecules are used as linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govacs.orgnih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. espublisher.comnih.govrsc.org The functional groups on the organic linkers can be used to tune the properties of the MOF. For example, amino groups can be post-synthetically modified to introduce catalytic sites. acs.org While amino acids are commonly used, other amino-functionalized molecules can also be employed. nih.govacs.org
Although no research has been published on the use of this compound in organocatalysis or as a linker in MOFs, its bifunctional nature makes it a potential candidate for both applications. As an organocatalyst, the interplay between the amine and hydroxyl groups could be exploited to catalyze various C-C bond-forming reactions. In the context of MOFs, it could be incorporated as a linker to create a framework with specific structural and functional properties.
Development of Chemical Probes for Research (Non-biological)
The bifunctional nature of this compound, possessing both a Lewis basic amine site and a hydrogen-bonding alcohol group, makes it an ideal candidate for development as a chemical probe, particularly as a ligand in catalysis. Chiral amino alcohols are well-established as effective ligands for a variety of metal-catalyzed reactions, where they can induce asymmetry and influence the reaction's outcome.
Ligands for Asymmetric Catalysis: The amine and hydroxyl groups can coordinate to a metal center, forming a stable chiral pocket around the catalytic site. This has been successfully demonstrated with other amino alcohols in reactions like the Suzuki cross-coupling, which is fundamental for creating carbon-carbon bonds. nih.govorganic-chemistry.org For instance, nickel-catalyzed Suzuki reactions have shown high efficiency with amino alcohol ligands for coupling unactivated alkyl halides with arylboronic acids. nih.govorganic-chemistry.org The specific stereochemistry of this compound could offer unique selectivity in such transformations.
Probes for Mechanistic Studies: Beyond synthesis, this compound could be developed into a probe for studying reaction mechanisms. By modifying the alkyl chain or functional groups, researchers can systematically investigate structure-activity relationships. For example, its performance in the enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for testing new chiral ligands, could provide deep insights into the transition state assemblies governing enantioselectivity. rsc.org The steric bulk provided by the ethyl and butyl groups at the C3 and C5 positions would play a crucial role in the stereochemical control.
A comparative table of potential catalytic applications for amino alcohol-based ligands is presented below.
| Catalytic Application | Metal Center | Role of Amino Alcohol Ligand | Potential Advantage of this compound |
| Suzuki Cross-Coupling | Nickel (Ni) | Stabilize catalyst, induce enantioselectivity | Unique chiral environment from ethyl/butyl groups may improve yields for sterically hindered substrates. nih.govorganic-chemistry.org |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Form chiral complex to guide hydride transfer | The 1,3-amino alcohol structure is ideal for forming stable six-membered ring intermediates with the metal. researchgate.net |
| Enantioselective Addition | Zinc (Zn) | Create a chiral environment around the aldehyde | Fine-tuning of reaction selectivity based on its specific stereoisomer. rsc.org |
| Asymmetric Borylation | Copper (Cu) | Control the stereoselective addition of boron to unsaturated systems | Potential for high enantioselectivity in the synthesis of chiral boronates. dur.ac.uk |
Green Chemical Synthesis of the Compound and its Analogs
The principles of green chemistry are increasingly vital in modern organic synthesis. Developing sustainable pathways to this compound and its analogs is a key area of future research. This involves using environmentally benign solvents, reducing energy consumption, and employing catalytic methods over stoichiometric reagents. nih.gov
Biocatalytic Routes: Enzymes offer a highly selective and environmentally friendly route to chiral molecules. Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of hydroxy ketones to produce chiral amino alcohols with excellent enantioselectivity (>99% ee) and high conversions. nih.govfrontiersin.orgacs.org The synthesis of this compound could be envisioned starting from the corresponding β-hydroxy ketone, 5-(hydroxymethyl)-3-ethyloctan-4-one, using an engineered AmDH and ammonia (B1221849) in an aqueous medium. rsc.org This enzymatic approach avoids harsh reagents and extreme reaction conditions. frontiersin.org
Chemo-catalytic Green Methods: Catalytic hydrogenation and transfer hydrogenation are powerful green alternatives to metal-hydride reductions. jocpr.com Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-amino ketones can produce γ-amino alcohols with high diastereoselectivity. researchgate.net Another approach is the copper-catalyzed hydroamination of unprotected allylic alcohols, which provides a direct, one-step method to chiral γ-amino alcohols. nih.gov These methods often use non-toxic catalysts and can be performed in greener solvents, sometimes even water. researchgate.netuv.es
The table below summarizes potential green synthesis strategies.
| Synthesis Strategy | Key Reagents/Catalysts | Green Chemistry Principles | Expected Outcome |
| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH), NH₃, NADH | Use of renewable biocatalysts, aqueous media, mild conditions. nih.govfrontiersin.org | High enantioselectivity (>99% ee), high conversion. acs.org |
| Asymmetric Transfer Hydrogenation | Ru-catalyst, Formate salt (as H₂ source) | Atom economy, avoidance of high-pressure H₂, use of non-toxic reductants. researchgate.net | High diastereo- and enantioselectivity. |
| Copper-Catalyzed Hydroamination | CuH catalyst, Silane reductant | Use of earth-abundant metal, high atom economy. nih.gov | Direct synthesis from allylic alcohols with excellent regioselectivity. nih.gov |
| Eco-Catalysis | Fruit peel-based catalysts | Use of waste biomass, mild reaction conditions. nih.gov | Low-cost, sustainable synthesis of related amino alcohols. nih.gov |
Integration into Nanotechnology and Supramolecular Assemblies
The dual functionality of this compound makes it a versatile building block for materials science, particularly in nanotechnology and supramolecular chemistry.
Nanoparticle Functionalization: The amine group can covalently bind to the surface of nanoparticles (NPs), such as gold (AuNPs) or silica, to impart specific properties. biomedres.usresearchgate.net Functionalizing AuNPs with amino alcohols can stabilize the nanoparticles and introduce chiral recognition sites on their surface. rsc.org The hydroxyl group and the alkyl chains of the compound would then form an outer layer, influencing the solubility and interaction of the functionalized NPs with their environment. Such modified nanoparticles have applications in catalysis and sensing. rsc.orgrsc.org
Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) to build large, ordered structures. The hydrogen-bonding capabilities of the amine and alcohol groups, combined with the hydrophobic interactions of the alkyl chains, allow this compound to act as a "molecular brick" in self-assembly processes. researchgate.net It could potentially form gels, liquid crystals, or be incorporated as a chiral component into larger structures like metal-organic frameworks (MOFs), where the chirality can be translated to the macroscopic properties of the material. acs.org
Future Directions in Theoretical and Computational Chemistry of the Compound
Computational chemistry provides invaluable tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work.
Conformational Analysis and Property Prediction: Density Functional Theory (DFT) calculations can be used to determine the most stable conformations of the molecule, predict its spectroscopic signatures (NMR, IR), and calculate electronic properties such as its dipole moment and reactivity indices. Understanding the conformational preferences of the flexible alkyl chains and the relative orientation of the amino and hydroxyl groups is crucial for designing its applications in catalysis and molecular recognition.
Mechanistic Insights and Catalyst Design: When used as a ligand, computational modeling can elucidate the structure of the metal-ligand complex and the mechanism of the catalyzed reaction. dur.ac.uk For example, DFT studies could model the transition state of a reaction catalyzed by a nickel-5-(aminomethyl)-3-ethyloctan-4-ol complex, explaining the origin of enantioselectivity. dur.ac.uk Molecular dynamics simulations could further explore the behavior of the compound in different solvents or as part of a supramolecular assembly. rsc.org
The following table lists key properties of this compound that can be investigated through computational methods.
| Computational Method | Property/Application Investigated | Significance |
| Density Functional Theory (DFT) | Conformational analysis, electronic structure, spectroscopic prediction. | Predicts stability, reactivity, and aids in experimental characterization. |
| Molecular Dynamics (MD) | Solvation effects, dynamics of self-assembly, ligand-receptor interactions. | Simulates behavior in realistic environments and over time. rsc.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-substrate or metal-ligand active sites. | Provides high-accuracy insights into catalytic mechanisms and binding interactions. |
Emerging Analytical Techniques for Enhanced Compound Characterization
The robust characterization of this compound, especially its stereochemical purity, requires advanced analytical techniques.
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the gold standards for separating enantiomers. uni-muenchen.deresearchgate.netwikipedia.org For a compound like this, a CSP based on cyclodextrins, crown ethers, or derivatized polysaccharides would likely be effective. nih.govmdpi.com Supercritical Fluid Chromatography (SFC) is an emerging green alternative that often provides faster and more efficient separations than HPLC. mdpi.comnih.gov
Chiroptical and Mass Spectrometry Methods: Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, can be used for the rapid determination of enantiomeric excess, especially when the molecule is derivatized with a chromophore. nsf.gov Recent advances have developed high-throughput assays based on fluorescence for screening chiral amines and amino alcohols. nih.gov Furthermore, mass spectrometry combined with trapped ion mobility spectrometry (TIMS-MS) allows for the gas-phase separation of diastereomeric derivatives, enabling rapid and highly sensitive chiral analysis from complex mixtures. acs.org
A summary of applicable advanced analytical techniques is provided below.
| Analytical Technique | Principle of Operation | Information Obtained |
| Chiral HPLC/SFC | Differential interaction with a Chiral Stationary Phase (CSP). nih.govnih.gov | Enantiomeric excess (% ee), absolute configuration (with standards). |
| Chiral GC | Separation of volatile derivatives on a CSP. uni-muenchen.denih.gov | High-resolution separation of enantiomers. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of circularly polarized light by chiral molecules. nsf.gov | Confirmation of chirality, determination of % ee with probes. |
| Trapped Ion Mobility-Mass Spectrometry (TIMS-MS) | Gas-phase separation of ions based on size, shape, and charge, followed by m/z measurement. acs.org | Rapid chiral analysis of derivatized enantiomers from complex samples. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Aminomethyl)-3-ethyloctan-4-ol, and how can regioselectivity be optimized during alkylation?
- Methodology : Start with a nucleophilic substitution or reductive amination strategy to introduce the aminomethyl group. For regioselectivity, employ DFT calculations to analyze transition-state energies and electrostatic potential (ESP) maps, as demonstrated in N-alkylation studies of structurally similar amines . Adjust solvent polarity (e.g., DMF vs. THF) and temperature to favor the desired regioisomer. Monitor reaction progress via HPLC or TLC, and validate outcomes using - and -NMR to quantify tautomeric ratios .
Q. How can the solubility and stability of this compound be characterized under varying pH conditions?
- Methodology : Perform shake-flask solubility tests in buffered solutions (pH 2–12) at 25°C. Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Stability studies should include accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis or oxidation byproducts. Reference PubChem’s computational descriptors (e.g., logP, pKa) for preliminary predictions .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular formula confirmation, -/-NMR for backbone assignment, and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions. IR spectroscopy can identify functional groups (e.g., -OH, -NH). For crystalline samples, X-ray diffraction provides absolute configuration .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in catalytic hydrogenation or oxidation reactions?
- Methodology : Conduct mechanistic studies using kinetic isotope effects (KIE) and deuterium labeling to probe rate-determining steps. Compare catalytic systems (e.g., Pd/C vs. Raney Ni) under controlled H pressures. Computational modeling (DFT) can map reaction pathways and identify steric clashes from the ethyl or aminomethyl groups .
Q. What computational strategies can predict the environmental adsorption behavior of this compound on indoor surfaces?
- Methodology : Apply molecular dynamics (MD) simulations to model interactions with silica or cellulose surfaces (common indoor materials). Validate with microspectroscopic imaging (e.g., ToF-SIMS) to detect surface-bound residues. Reference studies on organic compound adsorption using ESP-derived charge distribution profiles .
Q. How can the bioactivity of this compound be assessed against microbial targets, given its structural similarity to pyrrole-based antibiotics?
- Methodology : Screen against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) via broth microdilution assays (MIC/MBC). Compare with porphobilinogen derivatives, which share aminomethyl and hydroxyl motifs, using structure-activity relationship (SAR) analysis . Include cytotoxicity assays (e.g., HEK293 cells) to evaluate selectivity.
Q. What strategies mitigate tautomerism-related challenges in quantifying this compound in complex matrices?
- Methodology : Optimize LC-MS/MS methods with ion-pairing agents (e.g., TFA) to stabilize tautomers. Use deuterated internal standards for quantification. For in-situ analysis, employ -labeled NMR to track tautomeric equilibria dynamically .
Contradictions and Data Gaps
- Synthesis : While regioselectivity principles from N-alkylation studies apply , the ethyl and hydroxyl groups in this compound may introduce steric effects absent in simpler amines.
- Toxicity : No direct data exists, but structural analogs like 5-(Aminomethyl)-3-isoxazolol are classified as acutely hazardous, warranting rigorous ecotoxicology assays (e.g., Daphnia magna tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
